molecular formula C7H10Cl2N4O B2656076 N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride CAS No. 2137746-27-9

N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride

Cat. No.: B2656076
CAS No.: 2137746-27-9
M. Wt: 237.08
InChI Key: XFZYESFVNPKWKX-UHFFFAOYSA-N
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Description

N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride is a chemical compound with the molecular formula C7H8N4O·2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxadiazole ring system substituted with a methyl group and two amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazole ring. This can be achieved through the reaction of o-phenylenediamine with nitrous acid, followed by oxidation.

    Methylation: The next step involves the methylation of the benzoxadiazole ring. This can be done using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The final step involves the introduction of amine groups at the 4 and 7 positions of the benzoxadiazole ring. This can be achieved through the reaction of the methylated benzoxadiazole with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Quality control measures such as NMR, HPLC, and GC are employed to monitor the product’s quality .

Chemical Reactions Analysis

Types of Reactions

N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amine groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzoxadiazole-4,7-diamine: Similar structure but lacks the methyl group.

    N4-methyl-2,1,3-benzoxadiazole-4,7-diamine: Similar structure but without the dihydrochloride salt.

Uniqueness

N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain applications where these properties are advantageous .

Properties

IUPAC Name

4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O.2ClH/c1-9-5-3-2-4(8)6-7(5)11-12-10-6;;/h2-3,9H,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZYESFVNPKWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C2=NON=C12)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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